This compound belongs to the class of azabicyclic compounds, specifically those that incorporate nitrogen into the bicyclic framework. It is often utilized as a building block in synthetic organic chemistry due to its unique structural features.
The synthesis of 3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the following steps:
The molecular structure of 3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be described as follows:
The structural representation can be denoted using SMILES notation: CC(C)(C)OC(=O)N1CC2CC(C(=O)O)(C2)C1
, indicating the arrangement of atoms within the molecule.
3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can participate in several chemical reactions:
The mechanism of action for 3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid primarily relates to its role in synthetic pathways, particularly in drug development:
3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has numerous applications across different fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: